Compound Description: This compound represents a 2-substituted 5-nitroimidazole derivative synthesized using TDAE methodology. The research highlights the successful generation of a stable carbanion at position 2 of the 5-nitroimidazole scaffold, enabling the introduction of diverse electrophiles like N-tosylbenzylimine.
Compound Description: This series of compounds involves modifications to the amide group of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide. The research focuses on synthesizing these derivatives and investigating their antibacterial activity.
Compound Description: This series explores modifications around the (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide scaffold, particularly focusing on the 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI) moiety. This moiety is a significant intermediate of Losartan, indicating potential applications in medicine.
Compound Description: This study examines the synthesis and antimicrobial activity of a series of compounds incorporating the 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide scaffold. The research focuses on their synthesis and their efficacy against various bacterial and fungal strains.
Compound Description: This compound, K-604, is a potent and selective acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. The research focuses on its development as a clinical candidate for treating diseases involving ACAT-1 overexpression. Key features include its improved aqueous solubility and oral absorption due to the strategic incorporation of a piperazine unit.
-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one and N-Acyl Prodrug Derivatives
Compound Description: This research focuses on improving the oral bioavailability of the cardiotonic agent 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H- imidazol-2-one through the synthesis of N-acyl prodrug derivatives. These derivatives demonstrate enhanced partition coefficients and improved conversion to the active compound in plasma.
Compound Description: The study describes the crystal structure of this nitroimidazole-containing compound, highlighting the spatial arrangement of its aromatic rings and the pyramidal coordination of a key nitrogen atom.
Compound Description: This research details the synthesis and antimicrobial evaluation of this novel substituted imidazole compound. While it did not show activity against the tested organisms, it provides valuable insights into structure-activity relationships within this chemical class.
Compound Description: CBS-3595 is a dual inhibitor targeting both p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), demonstrating potent anti-inflammatory activity in preclinical studies and human trials. Its development stemmed from the discovery of overlapping inflammatory pathways regulated by p38α MAPK and PDE4.
Compound Description: This research primarily focuses on elucidating the crystal structure of this compound, revealing details about its three-dimensional arrangement and hydrogen bonding patterns.
Compound Description: This study focuses on the crystal structure of this complex salt, which incorporates two independent molecules of a substituted imidazole-triazole derivative, along with a hexachloridobismuthate anion, a nitrate anion, and solvent water molecules.
Compound Description: This research details the multi-step synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, emphasizing the strategic use of protecting groups and coupling reactions to assemble the target molecule.
Compound Description: This study investigates the reactivity of 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide, leading to the synthesis of various heterocyclic compounds, including pyrazoles, thiazoles, thiadiazoles, and thiophenes.
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its Derivatives
Compound Description: This research investigates the synthesis and anti-inflammatory activity of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives. Several derivatives exhibit potent anti-inflammatory effects, exceeding the potency of indomethacin.
Compound Description: This study confirms the structure of 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, derived from the reaction of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine with 2-(1H-imidazol-4-yl)-N-methylethanamine.
Compound Description: This research describes the crystal structure of 7-[4-(4-Fluorophenyl)-2-methylsulfanyl-1H-imidazol-5-yl]tetrazolo[1,5-a]pyridine, emphasizing the three-dimensional network stabilized by π–π interactions between the imidazole and tetrazole rings. The study also highlights the presence of hydrogen bonding and C—H⋯F interactions.
Compound Description: The study presents the crystal structure of N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide, highlighting the dihedral angles between its aromatic rings and the intermolecular hydrogen bonding patterns contributing to its crystal packing.
Compound Description: This paper reports the synthesis of a series of 2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles through the reaction of triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate with aryl isocyanates. The study provides spectroscopic evidence for the proposed carbodiimide intermediate involved in the reaction mechanism.
Compound Description: The research focuses on the crystal structure of ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate, describing the envelope conformation of its cyclohexenone ring and the intermolecular hydrogen bonds that form ribbons in its crystal packing.
Compound Description: This paper discusses the crystal structure of (2Z)-2-Fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide, emphasizing its intermolecular and intramolecular hydrogen bonding patterns and the dihedral angles between its aromatic rings.
Compound Description: This patent describes ester prodrugs of [3-(1-(1H-imidazol-4-yl)ethyl)-2-methylphenyl]methanol for the treatment of retinal diseases. The esters are designed to improve the pharmacokinetic properties of the parent compound, enhancing its delivery to the eye.
Compound Description: This study focuses on the synthesis and properties of N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. The research explores the impact of varying reaction conditions on the synthesis of these compounds and investigates their potential biological activities.
Compound Description: This research describes the synthesis and biological evaluation of N-[(4E)-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamides. The compounds exhibit significant antioxidant and moderate antibacterial activity.
Compound Description: This paper presents an efficient three-step synthesis of 2-ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide, a key intermediate in the synthesis of vardenafil.
Compound Description: This research focuses on the crystal structure of 2-ethyl-4-methyl-1-(2-oxido-3,4-dioxocyclobut-1-en-1-yl)-1H-imidazol-3-ium, describing the inner salt and the hydrogen bonding patterns within its crystal lattice.
Compound Description: This research describes the synthesis and herbicidal activity of a series of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.